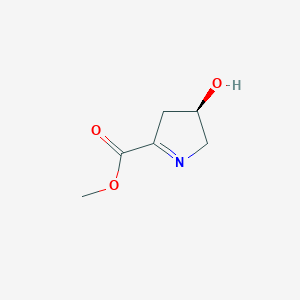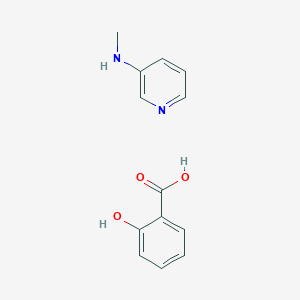
3-(Methylamino)pyridyl salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylamino)pyridyl salicylate, also known as MAPS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MAPS is a derivative of salicylic acid and is commonly used in the field of pharmaceuticals for its anti-inflammatory properties. In
Mechanism of Action
The mechanism of action of 3-(Methylamino)pyridyl salicylate is not fully understood. However, it is believed to act by inhibiting the production of inflammatory cytokines and prostaglandins. 3-(Methylamino)pyridyl salicylate has also been shown to modulate the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-(Methylamino)pyridyl salicylate has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and colitis. 3-(Methylamino)pyridyl salicylate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, 3-(Methylamino)pyridyl salicylate has been shown to have antioxidant properties and may help protect against oxidative stress.
Advantages and Limitations for Lab Experiments
3-(Methylamino)pyridyl salicylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 3-(Methylamino)pyridyl salicylate is also stable and can be stored for long periods of time. However, there are some limitations to the use of 3-(Methylamino)pyridyl salicylate in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the disease or condition being studied.
Future Directions
There are several future directions for research on 3-(Methylamino)pyridyl salicylate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 3-(Methylamino)pyridyl salicylate and its effects on cognitive function and memory. Another area of interest is the development of new synthetic methods for 3-(Methylamino)pyridyl salicylate that may improve its purity and yield. Finally, the potential use of 3-(Methylamino)pyridyl salicylate in combination with other drugs for the treatment of inflammatory diseases should be explored.
Conclusion:
In conclusion, 3-(Methylamino)pyridyl salicylate is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. It exhibits anti-inflammatory, analgesic, and antioxidant properties and has been shown to have neuroprotective effects. While its mechanism of action is not fully understood, 3-(Methylamino)pyridyl salicylate has several advantages for use in lab experiments. Further research is needed to fully understand the potential of 3-(Methylamino)pyridyl salicylate in the treatment of various diseases and conditions.
Synthesis Methods
The synthesis of 3-(Methylamino)pyridyl salicylate involves the reaction between 3-aminopyridine and salicylic acid in the presence of a catalyst. The reaction results in the formation of 3-(Methylamino)pyridyl salicylate, which is a white crystalline powder with a molecular weight of 261.28 g/mol. The purity of 3-(Methylamino)pyridyl salicylate can be increased through recrystallization and chromatographic techniques.
Scientific Research Applications
3-(Methylamino)pyridyl salicylate has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antioxidant properties. In addition, 3-(Methylamino)pyridyl salicylate has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
117525-87-8 |
|---|---|
Product Name |
3-(Methylamino)pyridyl salicylate |
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-hydroxybenzoic acid;N-methylpyridin-3-amine |
InChI |
InChI=1S/C7H6O3.C6H8N2/c8-6-4-2-1-3-5(6)7(9)10;1-7-6-3-2-4-8-5-6/h1-4,8H,(H,9,10);2-5,7H,1H3 |
InChI Key |
QSCGZGTURYUXON-UHFFFAOYSA-N |
SMILES |
CNC1=CN=CC=C1.C1=CC=C(C(=C1)C(=O)O)O |
Canonical SMILES |
CNC1=CN=CC=C1.C1=CC=C(C(=C1)C(=O)O)O |
Other CAS RN |
117525-87-8 |
synonyms |
3-(methylamino)-pyridyl salicylate 3-(methylamino)pyridyl salicylate N-(3-pyridinyl)-methanamine 2-hydroxybenzoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



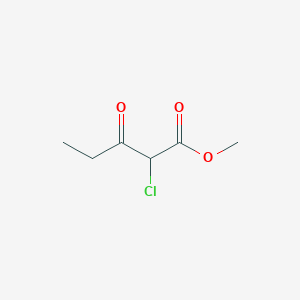

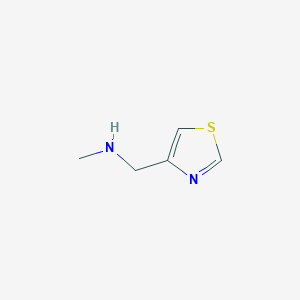
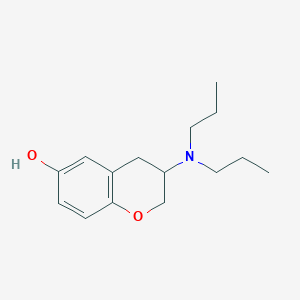
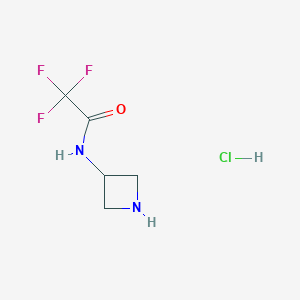
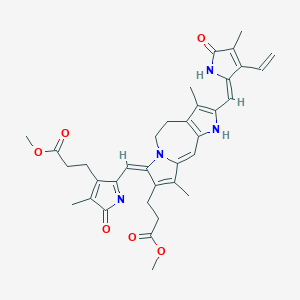
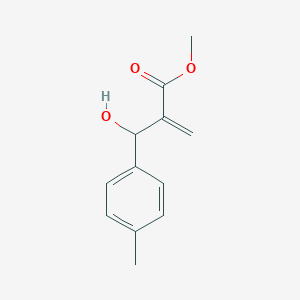

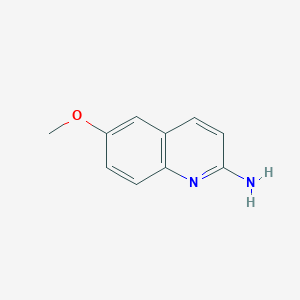
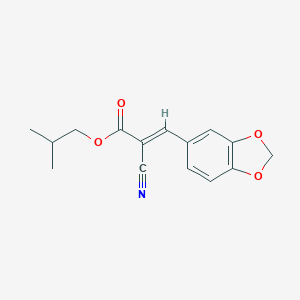

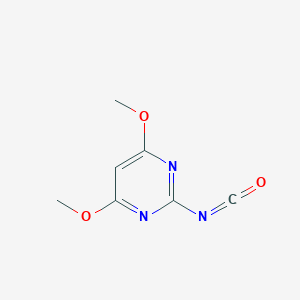
![Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride](/img/structure/B55860.png)
